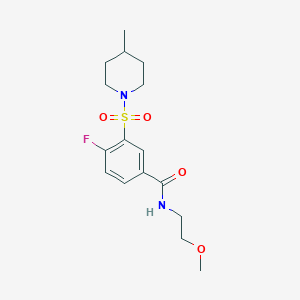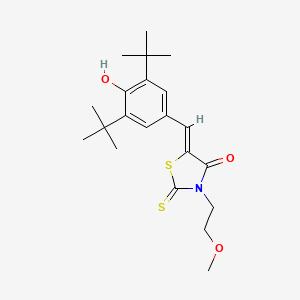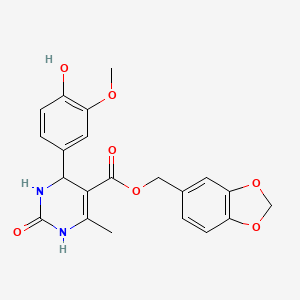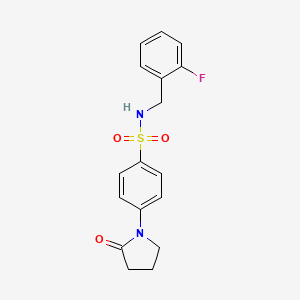
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.0559907 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Molecular Interaction
- Salt and Co-crystal Formation : Research by Jin et al. (2011) explored the formation of crystalline adducts using 2-(imidazol-1-yl)-1-phenylethanone with various acidic compounds. This study is significant in understanding the crystal structures and supramolecular architectures formed through hydrogen bonds and other noncovalent interactions (Jin, Guo, Wang, & Cui, 2011).
Organic Chemistry and Synthesis
- Synthesis of Organic Salts : Xu et al. (2019) conducted a study on the cocrystallization of 2-(imidazol-1-yl)-1-phenylethanone with various organic acids, leading to the formation of seven crystalline salts. Their work provides insight into the structural and supramolecular aspects of these salts, highlighting the role of charge-assisted hydrogen bonds in crystal packing (Xu, Lu, Xia, Liu, Jin, Zhong, Wang, & Guo, 2019).
Material Science and Corrosion Inhibition
- Corrosion Inhibition in Metals : A study by Costa et al. (2021) investigated the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, as corrosion inhibitors for carbon steel in acidic mediums. This research is crucial in understanding the molecular mechanisms of corrosion inhibition and the effectiveness of these molecules in industrial applications (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & de Lima-Neto, 2021).
Molecular Modeling and Computational Chemistry
- Computational Study of Reactivity : Research conducted by Hossain et al. (2018) focused on the reactivity of imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethanone, using experimental and computational approaches. Their study offers insights into the molecular properties andinteraction potential of these compounds, which is essential for developing new materials and pharmaceuticals (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
Pharmacological Research
- Antifungal Properties : Ogata et al. (1983) synthesized and examined the antifungal properties of a derivative of 1H-imidazole hydrochloride. The compound demonstrated significant efficacy against guinea pig dermatophytosis in topical formulations, indicating its potential in antifungal applications (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983).
Antibacterial Studies
- Synthesis and Antibacterial Activity : Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity. This study contributes to the understanding of the antimicrobial potential of imidazole derivatives (Patel, Patel, Chaudhari, & Sen, 2011).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Prashanth et al. (2021) investigated the effectiveness of 2,4,5-trisubstituted imidazole derivatives as corrosion inhibitors on mild steel in acidic solutions. This study combines experimental and theoretical approaches to assess the influence of functional groups on corrosion inhibition (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Propriétés
Numéro CAS |
87266-36-2 |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |
Clé InChI |
FVPNDPKJTINCRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CNC=C2.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C=CN=C2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)

![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)


![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)
![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5145710.png)
![(4-ETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5145721.png)
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![Ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
